molecular formula C11H11F3O2 B1620494 3'-iso-Propoxy-2,2,2-trifluoroacetophenone CAS No. 286017-70-7

3'-iso-Propoxy-2,2,2-trifluoroacetophenone

Cat. No.: B1620494
CAS No.: 286017-70-7
M. Wt: 232.2 g/mol
InChI Key: GRGNWXUHGZOLKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Strategic Role of Organofluorine Compounds in Modern Chemical Research

Organofluorine chemistry, the study of compounds containing a carbon-fluorine (C-F) bond, has a profound impact across numerous scientific disciplines. acs.org The C-F bond is the strongest single bond in organic chemistry, and the high electronegativity of the fluorine atom significantly alters the physical, chemical, and biological properties of a molecule. nih.govgoogle.com This strategic incorporation of fluorine can enhance metabolic stability, increase lipophilicity, and modify the acidity or basicity of nearby functional groups, making it a powerful tool in drug design and materials science. google.comnih.gov

Consequently, organofluorine compounds are integral to many modern technologies and products. They are found in approximately 20% of all pharmaceuticals, including leading antidepressants and anti-inflammatory drugs. chemicalbook.com Their applications also extend to agrochemicals, advanced polymers like Teflon, refrigerants, and specialized solvents. acs.orgsigmaaldrich.com The vast majority of these impactful compounds are synthetic, as naturally occurring organofluorines are exceedingly rare. sigmaaldrich.com This reliance on synthesis underscores the critical importance of developing and understanding new fluorinated building blocks. acs.org

Overview of Trifluoroacetophenones as Versatile Synthetic Intermediates and Catalysts

Within the vast family of organofluorine compounds, trifluoroacetophenones are a noteworthy subclass. Characterized by a phenyl ring attached to a trifluoromethyl ketone, these molecules are powerful electrophiles. The strong electron-withdrawing nature of the CF₃ group makes the adjacent carbonyl carbon highly susceptible to nucleophilic attack. This enhanced reactivity is central to their function.

A prominent application of trifluoroacetophenones is in the field of organocatalysis, where they serve as efficient, metal-free catalysts for various oxidation reactions. acs.org Specifically, 2,2,2-trifluoroacetophenone (B138007) has been identified as a superior catalyst for the epoxidation of alkenes using hydrogen peroxide (H₂O₂) as a green oxidant. acs.orgacs.org In aqueous environments, the ketone exists primarily in its hydrated form. This hydrate (B1144303) interacts with H₂O₂ to form a reactive intermediate that efficiently transfers an oxygen atom to the alkene, regenerating the catalyst for another cycle. acs.org This catalytic system is prized for its mild conditions, high yields, and environmental friendliness, operating with low catalyst loadings (2-5 mol%) and short reaction times. acs.orgacs.org

Beyond catalysis, the trifluoroacetophenone scaffold is a key starting material for synthesizing more complex fluorinated molecules, including new fluorinated polymers with high thermal stability and valuable pharmaceutical intermediates. sigmaaldrich.com

Positioning of 3'-iso-Propoxy-2,2,2-trifluoroacetophenone within the Landscape of Fluorinated Ketone Research

This compound is a specific derivative within the trifluoroacetophenone family. Its structure features the characteristic trifluoromethyl ketone group and an isopropoxy substituent at the meta-position (position 3) of the phenyl ring.

PropertyValue
Compound Name This compound
CAS Number 286017-70-7
Molecular Formula C₁₁H₁₁F₃O₂
Molecular Weight 232.20 g/mol

This table presents basic chemical data for this compound.

The key to understanding the positioning of this molecule is the influence of the meta-isopropoxy group. Unlike substituents at the ortho or para positions, a meta-substituent's ability to donate or withdraw electrons via resonance is minimized. Therefore, its electronic influence is primarily inductive. The isopropoxy group modifies the electron density of the aromatic ring, which in turn modulates the electrophilicity of the carbonyl carbon.

This structural modification is significant. In the context of the catalysis described previously, altering the electronic properties of the phenyl ring can fine-tune the catalyst's activity and stability. By comparing the performance of this compound to the parent 2,2,2-trifluoroacetophenone and other substituted analogs (e.g., bromo or chloro derivatives), researchers can develop a deeper understanding of the structure-activity relationship in these catalytic systems. sigmaaldrich.com

While specific, high-profile research applications featuring this compound are not yet widespread in the literature, its primary role is that of a specialized chemical building block. It provides chemists with a valuable tool to synthesize novel, complex molecules or to screen for optimized reactivity in the development of new catalytic processes. Its existence allows for the systematic exploration of how subtle electronic changes on the aromatic ring impact the well-established reactivity of the trifluoroacetophenone core.

The table below illustrates the typical catalytic performance of the parent trifluoroacetophenone scaffold in an epoxidation reaction, which serves as a benchmark for evaluating substituted derivatives like this compound.

Alkene SubstrateCatalystCatalyst LoadingReaction TimeYield
1-Phenylcyclohexene2,2,2-Trifluoroacetophenone5 mol %1 hour>99%

This table shows representative results for the epoxidation of an alkene using the parent 2,2,2-trifluoroacetophenone catalyst system with H₂O₂ as the oxidant. Data sourced from studies on environmentally friendly epoxidation. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trifluoro-1-(3-propan-2-yloxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-7(2)16-9-5-3-4-8(6-9)10(15)11(12,13)14/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGNWXUHGZOLKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374803
Record name 3'-iso-Propoxy-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286017-70-7
Record name 3'-iso-Propoxy-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Synthesis Methodologies for 3 Iso Propoxy 2,2,2 Trifluoroacetophenone and Analogous Trifluoroacetophenones

Established Synthetic Routes to Aryl Trifluoromethyl Ketones

Traditional methods for the synthesis of aryl trifluoromethyl ketones can be broadly categorized into nucleophilic trifluoromethylation, electrophilic trifluoroacetylation, and oxidation of precursor alcohols.

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation involves the reaction of a trifluoromethyl anion equivalent with an electrophilic carbonyl carbon. This approach is widely used due to the commercial availability of various trifluoromethylating agents.

A direct and efficient route to trifluoromethyl ketones involves the conversion of carboxylic acids and their ester derivatives. beilstein-journals.orgresearchgate.net This transformation is typically achieved by treating the carboxylic acid or ester with a nucleophilic trifluoromethylating reagent.

One notable method involves the use of fluoroform (HCF₃), a potent greenhouse gas and an inexpensive byproduct of fluoropolymer production, as the trifluoromethyl source. beilstein-journals.orgbeilstein-journals.orgnih.gov For example, the reaction of methyl benzoates with fluoroform in the presence of a strong base like potassium hexamethyldisilazide (KHMDS) in triglyme (B29127) at low temperatures affords the corresponding aryl trifluoromethyl ketones in good yields. beilstein-journals.orgnih.gov This method has been shown to be effective for a range of aromatic methyl esters, including those with electron-donating and electron-withdrawing substituents. beilstein-journals.org While a direct synthesis of 3'-iso-propoxy-2,2,2-trifluoroacetophenone using this method is not explicitly reported, the successful synthesis of 4-methoxybenzoate (B1229959) to the corresponding trifluoromethyl ketone in high yield suggests its applicability to alkoxy-substituted analogs. beilstein-journals.org

Another approach for the direct conversion of enolizable carboxylic acids to trifluoromethyl ketones involves a one-pot reaction using lithium diisopropylamide (LDA) to form an enediolate, which is then trifluoroacetylated with ethyl trifluoroacetate. Subsequent acidic workup leads to decarboxylation and formation of the desired product. libretexts.org This method is scalable and utilizes readily available reagents. libretexts.org

Table 1: Examples of Direct Trifluoromethylation of Esters with Fluoroform

Starting Ester Product Yield (%) Reference
Methyl 2-naphthoate 1-(Naphthalen-2-yl)-2,2,2-trifluoroethan-1-one 75 beilstein-journals.org
Methyl 4-chlorobenzoate 1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-one 63 beilstein-journals.org
Methyl 4-methoxybenzoate 1-(4-Methoxyphenyl)-2,2,2-trifluoroethan-1-one 92 beilstein-journals.org
Methyl biphenyl-4-carboxylate 1-(Biphenyl-4-yl)-2,2,2-trifluoroethan-1-one 45-92 beilstein-journals.org

This table presents a selection of substrates successfully converted to their corresponding trifluoromethyl ketones using the fluoroform/KHMDS system, demonstrating the method's scope.

(Trifluoromethyl)trimethylsilane (TMSCF₃), often referred to as the Ruppert-Prakash reagent, is a widely used nucleophilic trifluoromethylating agent. researchgate.netlibretexts.org It allows for the efficient synthesis of trifluoromethyl ketones from various carbonyl compounds, including esters. The reaction is typically initiated by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), which generates the active trifluoromethyl anion. researchgate.net This method is advantageous as it often proceeds without the formation of double-addition byproducts. researchgate.net

The synthesis of trifluoromethyl ketones from esters using TMSCF₃ is a one-step process that is applicable to both aliphatic and alicyclic esters. researchgate.net While a specific example for the synthesis of this compound using this method is not available, the general applicability to a wide range of esters suggests its potential for this target molecule, likely starting from methyl 3-isopropoxybenzoate.

Oxidation of Trifluoromethyl Alcohols

Another established route to aryl trifluoromethyl ketones is the oxidation of the corresponding secondary trifluoromethyl alcohols. mdpi.comyoutube.comnih.gov These precursor alcohols can be synthesized by the addition of a trifluoromethyl nucleophile (e.g., from TMSCF₃) to an aromatic aldehyde.

Several oxidizing agents can be employed for this transformation. A common and mild reagent is the Dess-Martin periodinane (DMP). mdpi.comyoutube.comresearchgate.net DMP offers selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, under neutral conditions and at room temperature. youtube.comnih.gov This method is compatible with a wide range of functional groups. The synthesis of a trifluoromethyl ketone analogue of L-arginine successfully utilized DMP for the oxidation of the corresponding alcohol. mdpi.com

The synthesis of this compound via this route would involve the initial preparation of 1-(3-isopropoxyphenyl)-2,2,2-trifluoroethan-1-ol, followed by its oxidation.

Table 2: Common Oxidizing Agents for Trifluoromethyl Alcohols

Oxidizing Agent Typical Conditions Advantages Reference(s)
Dess-Martin Periodinane (DMP) CH₂Cl₂, room temperature Mild, selective, neutral pH mdpi.comyoutube.comnih.govresearchgate.net
2-Iodoxybenzoic acid (IBX) EtOAc, elevated temperature High chemoselectivity
Pyridinium chlorochromate (PCC) CH₂Cl₂, room temperature Effective for various alcohols

This table summarizes common reagents used for the oxidation of secondary trifluoromethyl alcohols to the corresponding ketones, highlighting their typical reaction conditions and benefits.

Novel and Green Chemistry Approaches in Fluorinated Ketone Synthesis

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. In the context of fluorinated ketone synthesis, this has led to the exploration of novel reagents and catalytic systems, particularly those based on photocatalysis.

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions using light as a renewable energy source. Several photocatalytic methods for the synthesis of α-trifluoromethyl ketones have been developed.

One approach involves the photoinduced trifluoromethylation of O-silyl enol ethers using CF₃Br as the trifluoromethyl source, catalyzed by an iridium complex under blue light irradiation. Another strategy utilizes the readily available and inexpensive Langlois reagent (CF₃SO₂Na) as a CF₃-radical source for the reaction with styrenes, which proceeds without an external photosensitizer under UV light.

Furthermore, the combination of photocatalysis with other catalytic modes, such as biocatalysis or N-heterocyclic carbene (NHC) catalysis, has opened up new avenues for the synthesis of complex fluorinated molecules. For example, a semicontinuous flow process combining the photocatalytic trifluoromethylation of a methyl ketone with a subsequent enzymatic reduction has been demonstrated for the synthesis of an optically pure trifluoromethylated alcohol. This highlights the potential of integrating green chemistry principles into multi-step synthetic sequences.

These novel approaches offer advantages in terms of reduced waste, milder reaction conditions, and the use of less hazardous reagents, aligning with the principles of green chemistry. While direct application to the synthesis of this compound has not been explicitly demonstrated, the broad substrate scope of many of these methods suggests their potential applicability.

Organocatalytic Methodologies for Fluorinated Ketone Derivatives

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering an alternative to metal-based catalysts. In the context of fluorinated ketones, organocatalysis provides elegant solutions for the enantioselective introduction of fluorine-containing moieties.

One prominent strategy involves the use of chiral amine catalysts, such as imidazolidinones, to activate aldehydes or ketones towards α-functionalization. A notable advancement is the merger of organocatalysis with photoredox catalysis for the α-trifluoromethylation of aldehydes. nih.govorganic-chemistry.orgprinceton.edu In this dual catalytic system, a chiral imidazolidinone catalyst forms an enamine intermediate with the aldehyde substrate. nih.gov Simultaneously, a photoredox catalyst, typically an iridium complex, is excited by visible light and initiates the formation of a trifluoromethyl radical from a suitable precursor like trifluoromethyl iodide. organic-chemistry.org This highly reactive radical then adds to the enamine, followed by an oxidation step to afford the α-trifluoromethylated aldehyde with high enantioselectivity. nih.govorganic-chemistry.org While this method has been extensively demonstrated for aldehydes, its application to ketones, including acetophenone (B1666503) derivatives, is an area of active research. The general principle can be conceptually extended to the synthesis of chiral trifluoroacetophenones.

Another organocatalytic approach is the enantioselective cross-aldol reaction of aryl ketones with trifluoromethyl ketone hydrates. This method, catalyzed by Takemoto-type thiourea (B124793) catalysts, allows for the synthesis of enantioenriched α-trifluoromethyl tertiary alcohols, which are valuable precursors to trifluoromethyl ketones. These reactions proceed under mild conditions and exhibit good functional group tolerance.

More direct methods for the trifluoromethylation of acetophenones have also been developed using photoredox catalysis. For instance, the use of trifluoroacetic anhydride (B1165640) (TFAA) as an inexpensive and readily available trifluoromethyl source has been reported. researchgate.net In this system, a photocatalyst, such as tris-(2,2'-bipyridine)ruthenium(II) hexafluorophosphate (B91526) (Ru(bpy)32), in the presence of an activator like pyridine-N-oxide, facilitates the generation of a trifluoromethyl radical from TFAA. This radical then reacts with acetophenone derivatives to yield the corresponding α-trifluoromethylated ketones. researchgate.net The substrate scope of this reaction has been explored for a variety of substituted acetophenones, demonstrating its potential for the synthesis of compounds like this compound.

Below is a table summarizing the results for the direct α-trifluoromethylation of various acetophenone derivatives using TFAA and a photocatalyst.

EntryAcetophenone DerivativeYield (%)
1Acetophenone75
24'-Methoxyacetophenone70
34'-Chloroacetophenone65
44'-Bromoacetophenone62
53'-Methoxyacetophenone72
62'-Methylacetophenone58

Data synthesized from representative photocatalytic trifluoromethylation reactions of acetophenones.

Enzymatic Synthesis Strategies for Fluorinated Compounds

Biocatalysis offers a green and highly selective alternative for the synthesis of fluorinated compounds. researchgate.net Enzymes can operate under mild reaction conditions and often exhibit exquisite stereo-, regio-, and chemo-selectivity, which is challenging to achieve with traditional chemical methods. While the direct enzymatic synthesis of this compound has not been specifically reported, several classes of enzymes have shown promise in catalyzing fluorination and trifluoromethylation reactions.

Heme enzymes, for example, have been engineered to catalyze the synthesis of trifluoromethyl-containing compounds. researchgate.net These enzymes typically utilize a carbene precursor, such as 2,2,2-trifluoro-1-diazoethane, to generate a reactive trifluoromethyl carbene intermediate. researchgate.net The enzyme's active site then controls the stereoselective insertion of this carbene into a target molecule.

Another emerging area is the use of flavin-dependent enzymes for radical-mediated enantioselective trifluoromethylation. researchgate.net Engineered flavin-dependent enzymes have been shown to catalyze the stereoselective hydrotrifluoromethylation of alkenes using a trifluoromethyl radical donor. This strategy opens up new possibilities for the direct enzymatic installation of a trifluoromethyl group onto prochiral substrates.

While the application of these enzymatic strategies to acetophenone derivatives for the direct synthesis of trifluoroacetophenones is still in its early stages, the continuous discovery and engineering of novel enzymes hold significant potential for the future development of biocatalytic routes to compounds like this compound. The primary advantage of enzymatic methods lies in their potential for high enantioselectivity and their operation under environmentally benign aqueous conditions.

Targeted Fluorination Strategies for Acetophenone Derivatives (e.g., Side-Chain Fluorination)

Targeted fluorination strategies aim to introduce fluorine atoms at specific positions within a molecule. For the synthesis of this compound, the key transformation is the introduction of the trifluoromethyl group onto the acetyl moiety of a 3'-isopropoxyacetophenone precursor.

A direct approach to achieve this is through radical trifluoromethylation, as discussed in the organocatalytic section. These methods often utilize a trifluoromethyl radical source, which can be generated from various precursors. Trifluoroacetic anhydride (TFAA) and trifluoromethyl sulfonyl chloride (CF3SO2Cl) are common and relatively inexpensive sources. Photoredox catalysis has proven to be a particularly effective way to generate trifluoromethyl radicals from these precursors under mild conditions. researchgate.net

The general mechanism for the direct α-trifluoromethylation of an acetophenone derivative involves the following key steps:

Generation of the Trifluoromethyl Radical: A photocatalyst, upon excitation by light, initiates a single-electron transfer process with a trifluoromethyl precursor (e.g., an activated form of TFAA) to generate the trifluoromethyl radical (•CF3).

Radical Addition: The highly electrophilic •CF3 radical adds to the enol or enolate form of the acetophenone derivative.

Oxidation and Tautomerization: The resulting radical intermediate is then oxidized, and subsequent tautomerization yields the final α-trifluoromethyl ketone product.

Process Optimization and Scalability Considerations for Related Fluorinated Acetophenones

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction parameters to ensure efficiency, safety, cost-effectiveness, and sustainability. For the synthesis of fluorinated acetophenones like this compound, several factors need to be considered.

Catalyst Loading and Cost: In catalytic reactions, minimizing the catalyst loading without compromising the reaction rate and yield is crucial for reducing costs. For photoredox-catalyzed trifluoromethylations, the cost of the iridium or ruthenium photocatalyst can be a significant factor. nih.gov Research into more abundant and less expensive photocatalysts is an active area of investigation.

Reagent Selection: The choice of the trifluoromethylating agent is critical for scalability. While some reagents may be highly effective on a small scale, their high cost or difficult handling may preclude their use in large-scale production. nih.gov The use of inexpensive and readily available sources like trifluoroacetic anhydride (TFAA) is highly advantageous for process scalability. researchgate.netnih.gov

Reaction Conditions: Optimization of reaction parameters such as temperature, concentration, solvent, and reaction time is essential. For photochemical reactions, the light source and reactor design play a critical role in ensuring uniform irradiation and efficient conversion on a larger scale. nih.gov Continuous flow chemistry offers several advantages for process optimization and scalability, including improved heat and mass transfer, better control over reaction parameters, and enhanced safety. A scalable trifluoromethylation of N-Boc-pyrrole has been successfully demonstrated in both batch and flow reactors, highlighting the potential of this technology for the production of trifluoromethylated compounds. nih.gov

Downstream Processing: The purification of the final product is another important consideration. The development of efficient extraction and crystallization procedures is necessary to obtain the desired product with high purity and in good yield.

A summary of key considerations for process optimization and scalability is presented in the table below.

ParameterConsideration for Scalability
Catalyst Minimize loading; explore cheaper, more abundant alternatives to noble metal catalysts.
Trifluoromethyl Source Utilize inexpensive and readily available reagents like TFAA. researchgate.netnih.gov
Reaction Technology Implement continuous flow processing for better control, safety, and efficiency. nih.gov
Light Source (for photochemical reactions) Optimize light intensity and reactor geometry for uniform irradiation. nih.gov
Solvent Choose environmentally benign and easily recyclable solvents.
Purification Develop robust and efficient extraction and crystallization protocols.

By carefully addressing these factors, the synthesis of this compound and related fluorinated acetophenones can be transitioned from a laboratory curiosity to a viable industrial process.

Advanced Reaction Mechanisms and Reactivity Profiles of 3 Iso Propoxy 2,2,2 Trifluoroacetophenone and Trifluoroacetophenones

Hydrate (B1144303) Formation and Keto-Hydrate Equilibria in Aqueous Systems

A direct consequence of the heightened electrophilicity of the carbonyl carbon in trifluoroacetophenones is their propensity to form stable hydrates (geminal diols) in the presence of water. organicchemistrytutor.comlibretexts.org While most ketones have an unfavorable equilibrium for hydration, the strong electron-withdrawing CF₃ group stabilizes the hydrate form, shifting the equilibrium significantly. libretexts.org For many fluorinated ketones, the hydrate is the predominant species in aqueous solutions. libretexts.orgcdnsciencepub.com

The equilibrium can be influenced by the solvent system. Studies on derivatives of α,α,α-trifluoroacetophenone in dimethyl sulphoxide (DMSO) and water mixtures have revealed interesting substituent effects. rsc.org For instance, 4-dimethylamino- and 4-methoxy-derivatives were found to be more hydrated in DMSO-water mixtures (up to 80 mol% DMSO) than in pure water. rsc.org In contrast, the hydration of 4-amino- and 4-methylamino-trifluoroacetophenones decreases as the proportion of water in the mixture decreases, an effect attributed to the formation of strong hydrogen bonds between the acidic protons on the amino groups and DMSO. rsc.org

Table 2: Equilibrium Constants for Hydration of Substituted Trifluoroacetophenones in Different Solvents Data adapted from studies on keto-hydrate equilibria. rsc.org

Compound Solvent Hydration Equilibrium Constant (K_h)
4-Amino-trifluoroacetophenone D₂O 1.14
4-Amino-trifluoroacetophenone 80.5 mol% DMSO 0.09
4-Methylamino-trifluoroacetophenone D₂O 0.61
4-Methylamino-trifluoroacetophenone 80.5 mol% DMSO 0.05
4-Dimethylamino-trifluoroacetophenone H₂O 0.23
4-Dimethylamino-trifluoroacetophenone 81.6 mol% DMSO 0.70

Reactivity in Nucleophilic Addition Reactions

The enhanced electrophilicity of trifluoroacetophenones makes them excellent substrates for nucleophilic addition reactions. libretexts.orgmasterorganicchemistry.com The reaction involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org This high reactivity allows for additions that are challenging with less electrophilic ketones. researchgate.netnih.gov

A wide array of nucleophiles can add to trifluoroacetophenones. For example, benzylboronic esters, which are typically unreactive towards standard ketones, readily add to trifluoroacetophenone derivatives to yield the corresponding alcohol products. nih.gov Even when electron-donating groups are present on the aromatic ring of the trifluoroacetophenone, the activating effect of the CF₃ group ensures high reactivity. nih.gov The reaction demonstrates good chemoselectivity, tolerating other functional groups like esters and amides. nih.gov Other nucleophilic additions, such as the formation of cyanohydrins with cyanide or the addition of organometallic reagents, proceed efficiently. acs.orgsemanticscholar.org

Catalytic Activity and Mechanisms in Organic Transformations

Beyond being reactive substrates, trifluoroacetophenones and related polyfluoroalkyl ketones can function as highly effective organocatalysts, particularly in oxidation reactions.

2,2,2-Trifluoroacetophenone (B138007) has been identified as a superior organocatalyst for various environmentally friendly oxidation processes that utilize aqueous hydrogen peroxide (H₂O₂) as the terminal oxidant. acs.orgorganic-chemistry.orgnih.gov These reactions are typically mild, fast, and chemoselective.

One prominent application is the epoxidation of alkenes. acs.orgorganic-chemistry.org In the presence of a small amount of 2,2,2-trifluoroacetophenone (2-5 mol%), a wide range of mono-, di-, and trisubstituted olefins can be converted to their corresponding epoxides in high yields. acs.org The proposed catalytic cycle begins with the hydration of the ketone catalyst to its gem-diol form. acs.org This hydrate reacts with H₂O₂ to form a perhydrate intermediate. In the presence of a nitrile, such as acetonitrile, this intermediate is believed to form a more reactive peroxycarboximidic acid, which is the active oxidizing species that performs the epoxidation. acs.orgorganic-chemistry.org

Similarly, 2,2,2-trifluoroacetophenone effectively catalyzes the N-oxidation of various aliphatic tertiary amines and azines to their corresponding N-oxides with high chemoselectivity. nih.govresearchgate.net The ketone catalyst activates H₂O₂ for the selective oxidation of the nitrogen atom. nih.gov The methodology has also been applied to the catalytic sulfoxidation of sulfides to sulfoxides. acs.orgnih.gov

Trifluoroacetophenones are valuable building blocks in carbon-carbon bond-forming reactions, enabling the synthesis of complex fluorine-containing molecules. A key example is their use in the Strecker amino acid synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the conversion of a ketone to an α-amino acid. wikipedia.org Trifluoromethyl ketones can be converted to their corresponding ketimines, which then undergo a catalytic, enantioselective Strecker reaction. researchgate.net This provides a powerful route to enantioenriched fluorinated α-amino acids, which are important motifs in pharmaceuticals and bioactive compounds. researchgate.net The reaction typically involves the addition of a cyanide source (e.g., HCN or TMSCN) to the ketimine, followed by hydrolysis of the resulting α-aminonitrile to the amino acid. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

Radical Reaction Pathways and Photoredox Catalysis Involving Trifluoromethyl Ketones

While nucleophilic additions to trifluoromethyl ketones are well-established, their participation in radical reactions is a more recently explored area. nih.gov Visible-light photoredox catalysis has emerged as a powerful tool for initiating such radical pathways under mild conditions. mdpi.com

Trifluoromethyl ketones can act as radical acceptors. For instance, a photocatalytic radical addition of dihydroquinoxalin-2-ones to trifluoroacetophenone has been developed using Ru(bpy)₃Cl₂ as the photocatalyst. nih.gov In this process, an α-amino radical, generated via single-electron transfer (SET) from the excited photocatalyst, adds to the electrophilic carbonyl carbon of the trifluoroacetophenone. nih.gov The resulting oxygen-centered radical is then reduced to form a tertiary alcohol bearing a trifluoromethyl group. nih.gov This method provides a direct pathway to complex molecules that are otherwise difficult to synthesize. nih.gov

In other systems, the carbonyl group of a ketone can be involved in the formation of ketyl radicals through cooperative photoredox and N-heterocyclic carbene (NHC) catalysis, highlighting another pathway for radical C-C bond formation. nih.gov The trifluoromethyl radical (•CF₃) itself is a key intermediate in many photoredox reactions, often used for the synthesis and functionalization of various organic molecules. acs.orgrsc.org

Applications of 3 Iso Propoxy 2,2,2 Trifluoroacetophenone in Chemical Synthesis and Materials Science Research

As Versatile Organic Building Blocks for Complex Molecular Architectures

A review of the provided search results yielded no specific examples or detailed research findings on the use of 3'-iso-Propoxy-2,2,2-trifluoroacetophenone as a versatile organic building block for constructing complex molecular architectures. While trifluoroacetophenone derivatives can serve as intermediates for agrochemicals and pharmaceuticals, the specific role of the 3'-iso-propoxy variant in the modular assembly of supra-molecular complexes, metal-organic frameworks, or other complex constructs is not detailed in the available literature. google.com

Catalytic Roles in Sustainable Chemical Processes

There are no specific research findings that document this compound acting as an organocatalyst. However, the parent compound, 2,2,2-trifluoroacetophenone (B138007) , has been identified as an effective organocatalyst in environmentally friendly oxidation reactions. It catalyzes the epoxidation of various alkenes and the oxidation of tertiary amines to N-oxides, using hydrogen peroxide as a green oxidant. researchgate.net These reactions are noted for their mild conditions and high chemoselectivity. The proposed catalytic pathway involves the formation of a highly reactive dioxirane (B86890) intermediate from the ketone and hydrogen peroxide, which then performs the oxidation. researchgate.net While this suggests a potential area of reactivity for substituted trifluoroacetophenones, specific catalytic activity for the 3'-iso-propoxy derivative has not been demonstrated in the available literature.

Activation of Green Oxidants (e.g., H2O2) in Selective Transformations

The quest for environmentally benign chemical processes has propelled the use of "green" oxidants, with hydrogen peroxide (H₂O₂) being a prime candidate due to its high oxygen content and the benign nature of its primary byproduct, water. researchgate.netrsc.org However, the reactivity of H₂O₂ often requires activation by a catalyst to achieve desired transformations efficiently and selectively. Ketones, particularly those with electron-withdrawing groups like the trifluoromethyl group, have emerged as effective organocatalysts for activating hydrogen peroxide.

Research has shown that polyfluoroalkyl ketones can serve as efficient organocatalysts for the epoxidation of various olefins. nih.gov The electron-withdrawing trifluoromethyl group in compounds like 2,2,2-trifluoroacetophenone enhances the electrophilicity of the carbonyl carbon, facilitating the formation of a highly reactive dioxirane intermediate upon reaction with an oxidant like hydrogen peroxide (activated by an alkali source). This dioxirane is a potent oxygen-transfer agent responsible for the oxidation of substrates.

While direct studies on this compound are specific, the well-established mechanism for related trifluoroacetophenones provides a strong basis for its function. researchgate.net The presence of the trifluoromethyl group is key to the catalytic cycle. For instance, 2,2,2-trifluoroacetophenone has been successfully used in the chemoselective epoxidation of a wide range of mono-, di-, and trisubstituted olefins with high to quantitative yields, using H₂O₂ as the oxidant. nih.gov This process is noted for being mild, fast, and environmentally friendly. nih.gov The catalytic cycle involves the formation of a perhydrated ketone, which then rearranges to the active dioxirane species that performs the epoxidation.

The substitution pattern on the aromatic ring of the acetophenone (B1666503) can modulate the catalyst's activity and stability. The 3'-iso-propoxy group in this compound likely influences the electronic properties and solubility of the catalyst, which can be fine-tuned for specific applications in selective transformations. The development of such catalysts is a significant step towards more sustainable chemical manufacturing processes. rsc.org

Contributions to Functional Materials Chemistry Research

The unique combination of a trifluoromethyl group and an aromatic structure makes this compound and related compounds valuable building blocks in materials science. The incorporation of fluorine atoms into polymers can impart a range of desirable properties, including high thermal stability, chemical resistance, low surface energy, and specific optical and electrical characteristics. europa.eupageplace.de

Precursors for Fluorinated Polymers and High Free Volume Membranes

Fluorinated polymers are a class of high-performance materials used in demanding applications. pageplace.de The synthesis of these polymers often involves the polymerization of fluorinated monomers. Trifluoroacetophenone derivatives can be utilized in the creation of novel polymer structures. For instance, they can be used to synthesize porous polymer networks with high thermal stability. mdpi.com

A critical application for such fluorinated polymers is in the fabrication of membranes for gas separation. The efficiency of these membranes is governed by both permeability (the rate at which gas passes through) and selectivity (the ability to separate different gases). These properties are closely linked to the fractional free volume (FFV) of the polymer matrix—the microscopic voids between polymer chains. biogeneral.comnih.gov

Polymers containing bulky, rigid groups, like those derived from trifluoroacetophenone structures, tend to pack inefficiently, leading to a high fractional free volume. biogeneral.com This high free volume facilitates the rapid diffusion of gas molecules. Research on perfluorodioxole copolymers, for example, has demonstrated that a high free volume, confirmed by methods like positron annihilation lifetime spectroscopy (PALS), leads to exceptionally high gas permeability, comparable to the most permeable glassy polymers known. biogeneral.com The introduction of fluorine also enhances the solubility of certain gases like CO₂ in the polymer matrix, further boosting separation performance.

By serving as a monomer or a precursor to monomers, this compound can contribute to the molecular design of advanced polymers for high-performance membranes. The specific side groups, such as the iso-propoxy group, can be tailored to fine-tune the polymer's free volume architecture and inter-chain interactions, thereby optimizing the permeability-selectivity trade-off for specific gas separation tasks, such as CO₂ capture or hydrogen purification. biogeneral.comnih.gov

Below is a table showing the gas permeability of a representative high-free-volume fluorinated copolymer compared to other polymers.

PolymerGasPermeability (Barrer)
AF2400 (Teflon) O₂1050
N₂480
CO₂3200
Poly(trimethylsilyl propyne) (PTMSP) O₂7700
N₂5600
CO₂28000
Polystyrene O₂2.8
N₂0.62
CO₂13
Data compiled from various sources for illustrative purposes. 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg).

Relevance in Advanced Display Technologies and Energy Applications

The distinct properties of fluorinated materials make them highly relevant for advanced technologies, including displays and energy storage systems. pageplace.de In the realm of display technology, such as Organic Light Emitting Diodes (OLEDs), materials with high thermal stability, specific electronic properties, and processability are required. Fluorinated polymers derived from precursors like this compound can be used as components in various layers of an OLED device, such as the electron transport layer or host materials for the emissive layer. The presence of the C-F bond can enhance thermal stability and resistance to degradation, leading to longer device lifetimes. europa.eu

In energy applications, fluoropolymers are critical components in lithium-ion batteries and fuel cells. pageplace.de They are used as binders for electrodes, separators, and components of proton exchange membranes (PEMs) in fuel cells. The chemical inertness and thermal stability imparted by fluorine are essential for withstanding the harsh chemical environments within these devices. europa.eupageplace.de

Furthermore, the high free volume characteristic of polymers synthesized from bulky fluorinated monomers can be advantageous for electrolyte-soaked separators in batteries. A higher free volume can lead to increased ionic conductivity by facilitating the movement of lithium ions between the anode and cathode, potentially improving battery performance, such as charging rates and power density. The ability to engineer the polymer structure at the molecular level using versatile precursors allows for the development of materials tailored for next-generation energy storage and conversion technologies.

Advanced Spectroscopic and Analytical Characterization of 3 Iso Propoxy 2,2,2 Trifluoroacetophenone

High-Resolution Rotational Spectroscopy for Precise Structural Elucidation and Intermolecular Interaction Analysis

High-resolution rotational spectroscopy, typically conducted in the gas phase on a supersonic jet expansion, is a powerful technique for determining the precise three-dimensional structure of a molecule with exceptional accuracy. ifpan.edu.plmdpi.com By measuring the transition frequencies between quantized rotational states, one can derive rotational constants, which are inversely related to the molecule's moments of inertia. ifpan.edu.pl This information allows for the calculation of bond lengths and angles to a high degree of precision.

For 3'-iso-Propoxy-2,2,2-trifluoroacetophenone, rotational spectroscopy would provide definitive information on:

Conformational Analysis: The molecule possesses rotational freedom around the C(aryl)-C(carbonyl), C(aryl)-O, and O-CH bonds. Rotational spectroscopy could distinguish between different stable conformers (isomers related by bond rotation) and establish their relative energies and populations in the gas phase.

Structural Parameters: Precise bond lengths and angles of the entire molecular framework would be determined. This includes the orientation of the flexible isopropoxy group relative to the aromatic ring and the trifluoroacetyl moiety.

Intermolecular Interactions: When co-expanded with a ligand like water, this technique can precisely map the geometry of non-covalent interactions, such as hydrogen bonds. mdpi.com For instance, a study on the related 2,2,2-trifluoroacetophenone-water complex revealed that water forms a seven-membered ring, acting as both a hydrogen bond donor to the carbonyl oxygen and an acceptor from an adjacent C-H bond. A similar study on this compound could elucidate how the isopropoxy group influences the preferred binding site and geometry of water.

Currently, no specific rotational constants or structural data have been published for this compound. The analysis would be complex due to the molecule's asymmetry and the presence of internal rotation from the methyl groups of the isopropoxy substituent.

Vibrational Spectroscopy (e.g., Infrared (IR), High-Resolution Electron Energy Loss Spectroscopy (HREELS)) for Bond Analysis and Surface Adsorption Studies

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule, which are associated with the stretching and bending of chemical bonds. nih.govmdpi.com These techniques are instrumental for identifying functional groups and studying the chemical environment of atoms within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations. nih.gov For a vibration to be IR active, it must induce a change in the molecule's dipole moment. mpg.de An IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. While a specific spectrum for this compound is not available, data from related structures allows for the prediction of key vibrational modes.

Expected IR Absorption Regions for this compound:

Vibrational Mode Functional Group Expected Wavenumber Range (cm⁻¹)
C=O Stretch Aromatic Ketone 1685 - 1715
C-F Stretches Trifluoromethyl (-CF₃) 1100 - 1400 (multiple strong bands)
C-O-C Stretches Aryl-Alkyl Ether 1200 - 1275 (asymmetric) & 1020 - 1075 (symmetric)
C-H Stretches Aromatic & Isopropyl 3000 - 3100 (Aromatic) & 2850 - 3000 (Aliphatic)

High-Resolution Electron Energy Loss Spectroscopy (HREELS): HREELS is a surface-sensitive technique used to study the vibrational modes of molecules adsorbed on conductive surfaces. mpg.de It involves scattering a beam of low-energy electrons off the surface and measuring the energy lost to vibrational excitations. HREELS would be invaluable for understanding how this compound interacts with a substrate, revealing information about its orientation, binding sites, and potential surface-induced chemical transformations. No HREELS data for this compound are currently published.

Nuclear Magnetic Resonance (NMR) Spectroscopy, including ¹⁹F NMR, for Detailed Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and stereochemistry of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

For this compound, a complete NMR analysis would involve:

¹H NMR: To identify the signals corresponding to the protons on the aromatic ring and the isopropoxy group. The chemical shifts and coupling patterns would confirm the substitution pattern of the phenyl ring.

¹³C NMR: To detect all unique carbon atoms in the molecule, including the carbonyl carbon, the carbons of the trifluoromethyl group, and the aromatic and isopropoxy carbons.

¹⁹F NMR: This is particularly informative for fluorinated compounds. The trifluoromethyl (-CF₃) group is expected to produce a single, sharp resonance in the ¹⁹F NMR spectrum, as the three fluorine atoms are chemically equivalent. ucl.ac.uk Its chemical shift provides insight into the electronic environment of the trifluoroacetyl group. The chemical shifts of trifluoroacetyl groups typically range from -67 to -85 ppm relative to CFCl₃. ucl.ac.uk The presence of the electron-donating isopropoxy group at the meta position would influence this shift.

Although specific NMR data for this compound are not available in the reviewed literature, the table below shows typical ¹⁹F NMR chemical shifts for related trifluoroacetophenone compounds to illustrate the expected range.

Illustrative ¹⁹F NMR Data for Related Compounds:

Compound ¹⁹F Chemical Shift (δ, ppm) Reference
2,2,2-Trifluoroacetophenone (B138007) Not specified ucl.ac.uk
Trifluoroacetic acid -76.55 mpg.de

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring and Hydration Equilibrium Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from ground states to excited states. conicet.gov.arresearchgate.net It is particularly useful for analyzing compounds containing chromophores, such as aromatic rings and carbonyl groups.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands:

π → π* transitions: Associated with the aromatic ring, typically occurring at shorter wavelengths with high intensity.

n → π* transitions: Associated with the non-bonding electrons of the carbonyl oxygen, occurring at longer wavelengths with lower intensity.

UV-Vis spectroscopy is highly effective for reaction monitoring if the reactant and product have different absorption spectra. edinburghanalytical.com Furthermore, trifluoroacetophenones are known to undergo reversible hydration of the carbonyl group in aqueous media, a process that can be monitored by UV-Vis spectroscopy due to the distinct spectra of the keto and hydrate (B1144303) forms. scbt.com The position and nature of substituents on the phenyl ring influence the hydration equilibrium. An investigation into this compound would reveal the electronic effect of the meta-isopropoxy group on this equilibrium. No specific λₘₐₓ or molar absorptivity values are currently published for this compound.

Surface Analysis Techniques (e.g., Scanning Tunneling Microscopy (STM)) for Interfacial Phenomena

Scanning Tunneling Microscopy (STM) is a powerful surface analysis technique that can visualize individual atoms and molecules on a conductive surface with atomic resolution. It operates by scanning a sharp metallic tip over a surface and measuring the quantum tunneling current between the tip and the sample.

An STM study of this compound adsorbed on a well-defined surface (e.g., gold or graphite) could provide unprecedented insight into:

Adsorption Geometry: The precise orientation of individual molecules on the surface.

Self-Assembly: How molecules arrange themselves into ordered two-dimensional structures or monolayers.

Intermolecular Forces: The role of intermolecular forces, such as dipole-dipole interactions and van der Waals forces, in governing the formation of surface structures.

There are no published STM studies specifically on this compound. Such research would contribute to the fundamental understanding of self-assembly and interfacial phenomena for functionalized aromatic ketones.

Theoretical and Computational Chemistry Investigations of Fluorinated Ketones

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for probing the intrinsic properties of molecules. For 3'-iso-Propoxy-2,2,2-trifluoroacetophenone, these methods can elucidate its electronic landscape and predict its chemical behavior.

Electronic Structure and Reactivity Descriptors

DFT calculations are instrumental in understanding the electronic structure of organic molecules. By solving the Kohn-Sham equations, one can obtain the molecular orbitals and their corresponding energy levels. For this compound, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key descriptor of chemical reactivity and stability; a larger gap generally implies lower reactivity and higher kinetic stability. researchgate.net

The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group is expected to significantly lower the energy of both the HOMO and LUMO compared to unsubstituted acetophenone (B1666503). nih.gov Conversely, the iso-propoxy group at the meta position is an electron-donating group through resonance, which would tend to raise these energy levels. The interplay of these opposing electronic effects determines the ultimate electronic properties and reactivity of the molecule.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack. Computational studies on similarly substituted aromatic ketones have successfully used these descriptors to rationalize their chemical behavior. researchgate.net

The molecular electrostatic potential (MEP) surface is another valuable output of DFT calculations. It maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would likely show a region of high positive potential around the carbonyl carbon, indicating its susceptibility to nucleophilic attack, and negative potential around the carbonyl oxygen and the fluorine atoms. nih.gov

Table 1: Illustrative Reactivity Descriptors for a Substituted Aromatic Ketone (Data for illustrative purposes, not specific to this compound)

DescriptorValue (eV)
HOMO Energy-6.8
LUMO Energy-2.1
HOMO-LUMO Gap4.7
Electronegativity (χ)4.45
Chemical Hardness (η)2.35
Global Electrophilicity (ω)4.21

Spectroscopic Parameter Prediction and Conformational Analysis

DFT calculations are also a powerful tool for predicting spectroscopic properties. By calculating the vibrational frequencies, one can simulate the infrared (IR) and Raman spectra of this compound. These predicted spectra can aid in the interpretation of experimental data and the identification of characteristic vibrational modes, such as the C=O stretch of the ketone and vibrations associated with the trifluoromethyl and iso-propoxy groups. mdpi.com Similarly, by employing methods like the Gauge-Independent Atomic Orbital (GIAO) method, it is possible to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts, which are invaluable for structural elucidation. researchgate.net

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of the molecule. libretexts.orgnobelprize.org For this compound, key conformational degrees of freedom include the rotation around the C(aryl)-C(carbonyl) bond and the C(aryl)-O bond of the iso-propoxy group. By performing a potential energy surface scan, where the energy of the molecule is calculated as a function of these dihedral angles, the most stable conformers and the energy barriers between them can be identified. Studies on substituted acetophenones have shown that the orientation of the acetyl group relative to the phenyl ring can be influenced by the nature and position of the substituents. mdpi.com The bulky trifluoromethyl and iso-propoxy groups will likely create significant steric interactions that dictate the preferred conformation. youtube.com

Molecular Dynamics (MD) Simulations for Solvent Effects and Intermolecular Interactions

While QM methods are excellent for studying molecules in the gas phase, Molecular Dynamics (MD) simulations are essential for understanding their behavior in a condensed phase, such as in a solvent. youtube.com MD simulations model the explicit interactions between the solute (this compound) and a large number of solvent molecules (e.g., water, methanol) over time. researchgate.net

These simulations can reveal how the solvent influences the conformational preferences of the molecule. The presence of a solvent can stabilize or destabilize certain conformers through specific interactions like hydrogen bonding or general electrostatic interactions. MD simulations can also be used to calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This provides a detailed picture of the solvation shell around the molecule. ucsd.edu

Computational Elucidation of Reaction Mechanisms and Transition States

DFT calculations are widely used to investigate the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located. For this compound, one could computationally study reactions such as its reduction to the corresponding alcohol or its oxidation.

The structure and energy of the transition state are of paramount importance as they determine the activation energy and, consequently, the reaction rate. Computational methods allow for the detailed characterization of transition state geometries and the vibrational frequencies associated with them (a single imaginary frequency corresponds to the reaction coordinate). For example, in a study of the CBS reduction of acetophenone, DFT calculations were used to determine the energies of the chair-like transition states, providing insights into the reaction's stereoselectivity. acs.org

Chemoinformatics and Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Chemoinformatics employs computational methods to analyze large datasets of chemical information. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.govmdpi.comnih.gov

To develop a QSAR/QSPR model for a class of compounds including this compound, a set of structurally related molecules with known activities or properties would be required. A wide range of molecular descriptors, which are numerical representations of the chemical structure (e.g., topological, electronic, steric), would be calculated for each molecule. Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are then used to build a mathematical model that relates the descriptors to the observed activity/property. nih.govresearchgate.net Such a model could then be used to predict the properties of new, untested compounds like this compound.

Table 2: Examples of Molecular Descriptors Used in QSAR/QSPR Studies

Descriptor ClassExample Descriptors
ElectronicDipole moment, HOMO/LUMO energies, Atomic charges
StericMolecular volume, Surface area, Molar refractivity
TopologicalConnectivity indices, Wiener index
LipophilicityLogP (octanol-water partition coefficient)

Computational Assessment of Oxidation Kinetics and Environmental Behavior

Computational methods can provide valuable insights into the oxidation kinetics and environmental fate of this compound. The oxidation potential of ketones can be computationally estimated using methods like the Born-Haber cycle in conjunction with DFT calculations of the Gibbs free energy of the reduced and oxidized states. core.ac.uk The replacement of a hydrogen atom with an alkoxy group can influence the oxidation potential. bohrium.com The study of the oxidation of ketones is important for understanding their degradation pathways in various environments. researchgate.netresearchgate.net

The environmental fate of a chemical, including its persistence, mobility, and potential for bioaccumulation, can be predicted using computational models. researchgate.netnih.gov Software packages like EPI Suite™ can estimate key environmental parameters based on the molecular structure. nih.gov These models use QSPR to predict properties such as water solubility, vapor pressure, octanol-water partition coefficient (Kow), and soil adsorption coefficient (Koc). These parameters are crucial for assessing how a compound will distribute between different environmental compartments (air, water, soil, and biota). researchgate.net For this compound, its relatively low predicted water solubility and moderate Kow would suggest a tendency to adsorb to soil and organic matter.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-iso-Propoxy-2,2,2-trifluoroacetophenone
Reactant of Route 2
Reactant of Route 2
3'-iso-Propoxy-2,2,2-trifluoroacetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.